6-Bromoimidazo[1,2-a]pyridin-2-amine
Overview
Description
6-Bromoimidazo[1,2-a]pyridin-2-amine is a brominated heterocyclic aromatic organic compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol. This compound is part of the imidazo[1,2-a]pyridine family, which are known for their diverse biological and chemical properties.
Scientific Research Applications
6-Bromoimidazo[1,2-a]pyridin-2-amine has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection .
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Future research will likely continue to focus on developing eco-friendly synthesis methods and exploring the potential pharmaceutical applications of these compounds .
Mechanism of Action
Target of Action
6-Bromoimidazo[1,2-a]pyridin-2-amine is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . The compound has been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
It is known that imidazo[1,2-a]pyridines are functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
It is known that imidazo[1,2-a]pyridines are involved in various radical reactions for their direct functionalization . These reactions could potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
It is known that imidazo[1,2-a]pyridine derivatives exhibit significant activity against mdr-tb and xdr-tb . This suggests that the compound may have potent antimicrobial effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-a]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminopyridine with bromoacetic acid in the presence of a suitable catalyst, such as polyphosphoric acid (PPA), under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 6-Bromoimidazo[1,2-a]pyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridines.
Comparison with Similar Compounds
6-Chloroimidazo[1,2-a]pyridin-2-amine
6-Bromoimidazo[1,2-a]pyridin-3-amine
6-Iodoimidazo[1,2-a]pyridin-2-amine
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUJNLOJYLUKCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657131 | |
Record name | 6-Bromoimidazo[1,2-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947248-52-4 | |
Record name | 6-Bromoimidazo[1,2-a]pyridin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947248-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromoimidazo[1,2-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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